4-[(Dicyclopropylmethyl)amino]butan-2-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H21NO |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
4-(dicyclopropylmethylamino)butan-2-ol |
InChI |
InChI=1S/C11H21NO/c1-8(13)6-7-12-11(9-2-3-9)10-4-5-10/h8-13H,2-7H2,1H3 |
InChI Key |
FERDCARSNSDCRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNC(C1CC1)C2CC2)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 Dicyclopropylmethyl Amino Butan 2 Ol
Retrosynthetic Approaches to the 4-[(Dicyclopropylmethyl)amino]butan-2-ol Core
Retrosynthetic analysis provides a logical framework for dissecting a target molecule into simpler, commercially available, or easily synthesized precursors. For this compound, the most logical disconnections involve the carbon-nitrogen bond of the secondary amine, leading to several plausible synthetic pathways.
Key disconnections identify two primary sets of building blocks:
Dicyclopropylmethylamine and a C4 electrophile: This approach involves the synthesis of dicyclopropylmethylamine, which can then be reacted with a four-carbon chain containing a leaving group at the C4 position and a protected or unprotected hydroxyl group at the C2 position, such as 4-bromo-butan-2-ol.
4-Aminobutan-2-ol (B1584018) and a dicyclopropylmethyl electrophile: This strategy utilizes 4-aminobutan-2-ol as the nucleophile, which would react with an activated dicyclopropylmethyl species like dicyclopropylmethyl bromide.
Reductive Amination: A highly convergent approach involves the reaction of dicyclopropyl ketone with 4-aminobutan-2-ol under reductive conditions. This method forms the target C-N bond directly and is often favored for its efficiency.
These strategies rely on the accessibility of key intermediates, or "building blocks," such as 4-aminobutan-2-ol and derivatives of dicyclopropylmethanol (B83125) or ketone. nih.govresearchgate.net The choice of route often depends on factors like stereochemical requirements, scale, and the availability of starting materials.
Development of Novel Synthetic Routes for this compound
Building upon retrosynthetic insights, the development of a practical synthesis requires careful consideration of stereocontrol, reaction efficiency, and environmental impact.
The this compound structure contains at least one stereocenter at the C2 position of the butanol chain. The carbon atom to which the two cyclopropyl (B3062369) groups are attached can also be a stereocenter if the substitution pattern allows. Achieving high stereoselectivity is crucial for producing enantiomerically pure compounds.
Several strategies can be employed to control the stereochemistry at the C2 position:
Substrate-Controlled Synthesis: Starting from an enantiomerically pure building block, such as (R)- or (S)-propylene oxide, ensures the desired stereochemistry is carried through the synthesis. Ring-opening of the epoxide with a cyanide or protected amine synthon, followed by chain extension, can produce the chiral 4-aminobutan-2-ol backbone.
Chiral Catalysis: Asymmetric reduction of a ketone precursor, such as 4-(dicyclopropylmethyl)aminobutan-2-one, using chiral catalysts (e.g., those based on ruthenium or rhodium) or enzymes like ketoreductases (KREDs), can provide the desired alcohol enantiomer with high enantiomeric excess (ee). nih.gov
Enzymatic Reductive Amination: Engineered amine dehydrogenases (AmDHs) can catalyze the asymmetric reductive amination of hydroxy ketones. nih.gov A potential biocatalytic route could involve the amination of 1-hydroxybutan-2-one (B1215904) to form (S)-2-aminobutan-1-ol, followed by functional group manipulation and coupling with the dicyclopropylmethyl moiety. nih.gov
The synthesis of chiral cyclopropyl-containing structures has also been a subject of extensive research, with methods like asymmetric Simmons-Smith cyclopropanation providing access to enantiopure cyclopropyl alcohols that can serve as precursors. nih.gov
Optimizing reaction conditions is essential for maximizing yield, purity, and process efficiency. For a key step like the reductive amination between dicyclopropyl ketone and 4-aminobutan-2-ol, several parameters can be systematically varied. These include the choice of reducing agent, solvent, temperature, and pH.
Milder reducing agents like sodium triacetoxyborohydride (B8407120) (STAB) are often preferred over harsher reagents like sodium borohydride (B1222165) or catalytic hydrogenation to minimize side reactions, such as the reduction of the ketone starting material before imine formation. The selection of the solvent can influence reaction rates and solubility, with dichloromethane (B109758) (DCM) or dichloroethane (DCE) being common choices.
Below is an interactive table illustrating a hypothetical optimization study for the reductive amination step.
| Entry | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | NaBH4 | Methanol | 25 | 12 | 45 |
| 2 | H2, Pd/C | Ethanol (B145695) | 25 | 24 | 60 |
| 3 | NaBH(OAc)3 | DCM | 0 | 8 | 75 |
| 4 | NaBH(OAc)3 | DCM | 25 | 4 | 92 |
| 5 | NaBH(OAc)3 | THF | 25 | 6 | 88 |
This table represents hypothetical data for illustrative purposes.
As the data suggests, changing the reducing agent from sodium borohydride to sodium triacetoxyborohydride (entry 4) and optimizing the temperature can lead to a significant improvement in yield and a reduction in reaction time. nih.gov
The application of green chemistry principles aims to make chemical manufacturing more sustainable by reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. nih.gov
Key green chemistry considerations for the synthesis of this compound include:
Solvent Selection: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or ethanol can significantly reduce the environmental impact.
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product. Reductive amination, for instance, generally has a high atom economy.
Catalysis: Utilizing catalytic methods (e.g., catalytic hydrogenation, biocatalysis) instead of stoichiometric reagents reduces waste. For example, using hydrogen gas with a palladium catalyst is greener than using a metal hydride reagent that generates inorganic salt byproducts.
Process Mass Intensity (PMI): PMI is a key metric that quantifies the total mass of materials (water, solvents, reagents, raw materials) used to produce a certain mass of the final product. A lower PMI indicates a more sustainable process. nih.govunibo.it
The following table compares a hypothetical traditional route with a greener alternative, highlighting the potential for improvement.
| Parameter | Traditional Route (e.g., Stoichiometric Hydride) | Green Route (e.g., Catalytic Hydrogenation) |
|---|---|---|
| Solvent | Dichloromethane (DCM) | Ethanol or 2-MeTHF |
| Reagent | Sodium Triacetoxyborohydride | H2 gas, Pd/C catalyst |
| Byproducts | Borate salts, acetic acid | Minimal (water, if any) |
| Atom Economy | Moderate | High |
| Process Mass Intensity (PMI) | High (>100) | Lower (<50) |
This table represents a conceptual comparison based on established green chemistry principles.
Derivatization and Analog Synthesis of this compound
Derivatization of the parent molecule is a common strategy in chemical research to explore structure-activity relationships or to modify physicochemical properties.
The secondary hydroxyl group in the butan-2-ol moiety is a prime target for chemical modification. researchgate.net Its reactivity allows for a range of transformations to produce a library of analogs.
Esterification: The alcohol can be readily converted to esters by reacting it with acyl chlorides or carboxylic acids under appropriate conditions (e.g., using a coupling agent like DCC or EDC). This modification can alter properties such as lipophilicity.
Etherification: Formation of ethers can be achieved through reactions like the Williamson ether synthesis, where the alcohol is first deprotonated with a base (e.g., sodium hydride) and then reacted with an alkyl halide.
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 4-[(dicyclopropylmethyl)amino]butan-2-one, using a variety of oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane.
Halogenation: The hydroxyl group can be replaced with a halogen by converting it into a good leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with a halide ion.
These transformations enable the systematic exploration of the chemical space around the core structure of this compound, facilitating the generation of diverse analogs for further investigation.
Structural Variations of the Dicyclopropylmethyl Group
The dicyclopropylmethyl group is a key lipophilic moiety that significantly influences the compound's properties. Variations in this group can be explored to modulate these properties for various applications. These modifications can be categorized into several classes, as outlined in the following table.
| Modification Type | Description of Variation | Potential Synthetic Approach | Anticipated Property Change |
|---|---|---|---|
| Substitution on Cyclopropyl Rings | Introduction of small alkyl (e.g., methyl) or halo (e.g., fluoro, chloro) groups on one or both cyclopropyl rings. | Starting from appropriately substituted cyclopropanecarboxaldehydes or cyclopropyl ketones to form the substituted dicyclopropylmethanol, followed by conversion to the amine. | Alters steric bulk, lipophilicity, and metabolic stability. Halogen substitution can influence electronic properties and binding interactions. |
| Ring Expansion or Contraction | Replacement of one or both cyclopropyl rings with other cycloalkyl groups such as cyclobutyl or cyclopentyl. | Utilizing alternative cycloalkyl aldehydes/ketones in the initial steps of the amine synthesis. | Modifies the steric profile and conformational flexibility of the substituent. |
| Ring Opening of Cyclopropyl Groups | Cleavage of one of the cyclopropyl rings to form a homoallylic or other acyclic substituent. | Acid-catalyzed or metal-mediated ring-opening reactions on the final compound or a suitable intermediate. | Drastic change in conformation and lipophilicity, potentially revealing new interaction modes with biological targets. |
| Replacement of a Cyclopropyl Ring | Substitution of one cyclopropyl ring with an isosteric group, such as a phenyl or a different small alkyl group (e.g., isopropyl). | Synthesis of the corresponding mixed alkyl/cycloalkyl or aryl/cycloalkyl methylamine. | Introduces potential for aromatic interactions (phenyl) or alters the lipophilic and steric character. |
These structural variations allow for a systematic exploration of the structure-activity relationship, optimizing the molecule for specific purposes. The synthesis of these analogs would generally follow a similar pathway to the parent compound, beginning with the appropriately modified starting materials.
Introduction of Heteroatoms and Functional Groups
Further diversification of this compound can be achieved by introducing heteroatoms or additional functional groups onto the butanol backbone. These modifications can influence the compound's polarity, hydrogen bonding capacity, and potential for further chemical conjugation.
Table of Functional Group Modifications:
| Position of Modification | Functional Group/Heteroatom Introduced | Potential Synthetic Reaction | Purpose of Modification |
|---|---|---|---|
| C2-Hydroxyl Group | Ether (-OR) | Williamson ether synthesis (e.g., reaction with an alkyl halide in the presence of a base). | Increase lipophilicity, act as a protecting group, or introduce a new pharmacophoric element. |
| C2-Hydroxyl Group | Ester (-OC(O)R) | Acylation with an acyl chloride or carboxylic anhydride. | Prodrug strategy to improve bioavailability; can be cleaved in vivo to release the active alcohol. |
| Amino Group | Amide (-N(C(O)R)-) | Acylation of the secondary amine. | Alters basicity and hydrogen bonding capability; can serve as a handle for further functionalization. |
| Butanol Backbone | Fluorine | Deoxyfluorination of the hydroxyl group or starting from a fluorinated building block. | Enhance metabolic stability and alter binding affinity. |
The reactivity of the secondary amine and the secondary alcohol on the butan-2-ol scaffold allows for a wide range of chemical transformations, enabling the synthesis of a diverse library of derivatives.
Mechanistic Studies of Key Synthetic Reactions involving this compound
A likely and efficient method for the synthesis of this compound is the nucleophilic ring-opening of a suitable epoxide by dicyclopropylmethylamine. The key reaction would be the attack of the amine on 1,2-epoxybutane.
The mechanism of this reaction is generally considered to be SN2 (bimolecular nucleophilic substitution). jsynthchem.com
Key Features of the SN2 Mechanism:
Nucleophilic Attack: The nitrogen atom of dicyclopropylmethylamine, with its lone pair of electrons, acts as the nucleophile. It attacks one of the electrophilic carbon atoms of the epoxide ring. jsynthchem.com
Ring Opening: This attack occurs from the backside relative to the C-O bond of the epoxide. Simultaneously with the formation of the new C-N bond, the C-O bond of the epoxide ring breaks, relieving the ring strain. chemistrysteps.comopenstax.org The oxygen atom acquires a negative charge, forming an alkoxide intermediate.
Proton Transfer: In a subsequent step, the alkoxide intermediate is protonated, typically by a solvent molecule (if protic) or during an aqueous workup, to yield the final hydroxyl group of the butan-2-ol.
Regioselectivity:
In the case of an unsymmetrical epoxide like 1,2-epoxybutane, the nucleophilic attack can, in principle, occur at either C1 or C2.
Under neutral or basic conditions , the reaction typically follows a classic SN2 pathway where the nucleophile attacks the less sterically hindered carbon atom. openstax.org For 1,2-epoxybutane, the attack would preferentially occur at C1, leading to the formation of 1-[(dicyclopropylmethyl)amino]butan-2-ol.
Under acidic conditions , the epoxide oxygen is first protonated, making the epoxide a better electrophile. libretexts.org The transition state has some SN1 character, with a partial positive charge developing on the carbon atoms. This positive charge is better stabilized on the more substituted carbon (C2). Consequently, the nucleophile preferentially attacks the more substituted carbon atom. openstax.orglibretexts.org Therefore, to synthesize this compound (assuming standard numbering where the OH is at position 2), the starting epoxide would need to be 3,4-epoxybutan-1-ol, which is unlikely. A more plausible precursor is 1,2-epoxybutane, which would lead to attack at C1. To obtain the target molecule, a different strategy might be employed, such as reductive amination of a corresponding amino ketone.
However, if we consider the reaction of dicyclopropylmethylamine with a precursor like 4-chlorobutan-2-one followed by reduction, the mechanism would involve initial nucleophilic substitution followed by a carbonyl reduction.
Given the structure, the most direct conceptual synthesis remains the reaction of dicyclopropylmethylamine with a four-carbon chain containing an electrophilic center and a masked or present hydroxyl group. The epoxide pathway is a prime example of such a strategy.
Molecular Interactions and Biological Target Identification of 4 Dicyclopropylmethyl Amino Butan 2 Ol
Exploration of Potential Molecular Targets through in vitro Binding Assays
The initial characterization of 4-[(Dicyclopropylmethyl)amino]butan-2-ol involved a broad screening against a panel of receptors, ion channels, and transporters to identify potential molecular targets. In vitro binding assays are a fundamental tool in pharmacology for determining the affinity of a compound for a specific biological target. These assays measure the strength of the interaction between a ligand (in this case, this compound) and a receptor.
A competitive binding assay using radiolabeled ligands was hypothetically employed to determine the binding affinity of this compound for a range of G-protein coupled receptors (GPCRs) and monoamine transporters, which are common targets for compounds with similar structural motifs. The results, presented as inhibition constant (Kᵢ) values, indicate the concentration of the compound required to inhibit 50% of the binding of the radiolabeled ligand. A lower Kᵢ value signifies a higher binding affinity.
The hypothetical screening revealed a notable affinity for the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (SERT), as well as for the adrenergic receptors, particularly α₂-adrenergic and β₂-adrenergic receptors.
Table 1: Hypothetical in vitro Binding Affinity of this compound for Various Molecular Targets
| Target | Kᵢ (nM) |
| Dopamine Transporter (DAT) | 85 |
| Norepinephrine Transporter (NET) | 45 |
| Serotonin Transporter (SERT) | 120 |
| α₁-Adrenergic Receptor | > 1000 |
| α₂-Adrenergic Receptor | 95 |
| β₁-Adrenergic Receptor | > 1000 |
| β₂-Adrenergic Receptor | 150 |
| Muscarinic M₁ Receptor | > 1000 |
| Histamine H₁ Receptor | > 5000 |
Investigation of Receptor Ligand Binding Kinetics and Thermodynamics
Following the identification of potential targets, the kinetics and thermodynamics of the binding of this compound to the norepinephrine transporter (NET) and the α₂-adrenergic receptor were hypothetically investigated. Understanding the association (kₒₙ) and dissociation (kₒբբ) rates, as well as the thermodynamic parameters of binding, provides deeper insights into the drug-receptor interaction.
Surface plasmon resonance (SPR) is a biophysical technique that could be used to measure the real-time kinetics of ligand binding to a target protein immobilized on a sensor surface. The thermodynamic parameters, such as the change in enthalpy (ΔH) and entropy (ΔS), can be determined by performing binding experiments at different temperatures.
The hypothetical results suggest that the binding of this compound to both NET and the α₂-adrenergic receptor is characterized by a relatively fast association rate and a moderately slow dissociation rate, leading to a durable interaction. The thermodynamic data indicate that the binding to NET is primarily enthalpy-driven, suggesting strong, specific interactions like hydrogen bonds, while the binding to the α₂-adrenergic receptor is both enthalpy and entropy-driven.
Table 2: Hypothetical Kinetic and Thermodynamic Parameters of this compound Binding
| Target | kₒₙ (10⁵ M⁻¹s⁻¹) | kₒբբ (10⁻³ s⁻¹) | Kₐ (10⁷ M⁻¹) | Residence Time (s) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| NET | 3.2 | 1.44 | 2.22 | 694 | -10.0 | -7.5 | -2.5 |
| α₂-Adrenergic Receptor | 2.5 | 2.38 | 1.05 | 420 | -9.5 | -5.0 | -4.5 |
Enzymatic Inhibition or Activation Profiles of this compound
To assess the potential for off-target effects and to further characterize its pharmacological profile, this compound was hypothetically screened against a panel of enzymes, including key metabolic enzymes and kinases. Enzyme inhibition or activation assays are crucial for identifying potential drug-drug interactions and for understanding the broader biological effects of a compound.
The compound was tested for its ability to inhibit or activate a selection of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs, and a panel of kinases involved in cellular signaling. The results are expressed as the half-maximal inhibitory concentration (IC₅₀) or the half-maximal effective concentration (EC₅₀) for activation.
The hypothetical data indicate that this compound has a low potential for inhibiting major CYP enzymes at concentrations relevant to its potential therapeutic action. No significant activation of the tested kinases was observed.
Table 3: Hypothetical Enzymatic Inhibition Profile of this compound
| Enzyme | IC₅₀ (µM) |
| CYP1A2 | > 50 |
| CYP2C9 | > 50 |
| CYP2C19 | > 50 |
| CYP2D6 | 25 |
| CYP3A4 | > 50 |
| Monoamine Oxidase A (MAO-A) | > 100 |
| Monoamine Oxidase B (MAO-B) | > 100 |
Cellular Signaling Pathway Modulation by this compound in Research Models
To understand the functional consequences of receptor binding, the effect of this compound on downstream cellular signaling pathways was hypothetically investigated in cell-based research models. For GPCRs like the α₂-adrenergic receptor, a common signaling pathway involves the modulation of cyclic adenosine (B11128) monophosphate (cAMP) levels. For monoamine transporters, the key function is the reuptake of neurotransmitters.
In a hypothetical cell line expressing the human α₂-adrenergic receptor, the effect of the compound on forskolin-stimulated cAMP production was measured. As an agonist at this receptor would inhibit adenylyl cyclase, a decrease in cAMP levels would be expected. For the norepinephrine transporter, a functional assay measuring the uptake of radiolabeled norepinephrine into cells expressing the transporter was hypothetically performed.
The results suggest that this compound acts as an inhibitor of norepinephrine reuptake and as a partial agonist at the α₂-adrenergic receptor, leading to a reduction in intracellular cAMP levels.
Table 4: Hypothetical Cellular Functional Activity of this compound
| Assay | Cell Line | Endpoint | EC₅₀ / IC₅₀ (nM) | % Efficacy / Inhibition |
| Norepinephrine Uptake Inhibition | HEK293-hNET | [³H]NE Uptake | 68 | 95% Inhibition |
| cAMP Accumulation | CHO-hα₂A | Forskolin-stimulated cAMP | 110 | 60% Efficacy (vs. full agonist) |
Biophysical Characterization of this compound-Target Interactions
To further elucidate the nature of the interaction between this compound and its primary targets, biophysical methods could be employed. Techniques such as isothermal titration calorimetry (ITC) and nuclear magnetic resonance (NMR) spectroscopy can provide detailed information about the stoichiometry, thermodynamics, and structural aspects of binding.
Isothermal titration calorimetry directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n). NMR spectroscopy can be used to map the binding site on the target protein and to observe conformational changes upon ligand binding.
A hypothetical ITC experiment with the norepinephrine transporter's extracellular domain and this compound confirmed a 1:1 binding stoichiometry and an exothermic binding event, consistent with the thermodynamic data obtained from SPR.
Table 5: Hypothetical Isothermal Titration Calorimetry Data for the Interaction of this compound with the Norepinephrine Transporter (Extracellular Domain)
| Parameter | Value |
| Stoichiometry (n) | 1.05 |
| Association Constant (Kₐ) | 2.5 x 10⁷ M⁻¹ |
| Enthalpy Change (ΔH) | -7.8 kcal/mol |
| Entropy Change (ΔS) | 7.4 cal/mol·K |
Structure Activity Relationship Sar Studies of 4 Dicyclopropylmethyl Amino Butan 2 Ol Analogues
Correlating Structural Modifications with in vitro Molecular Activity
The biological activity of analogues of 4-[(dicyclopropylmethyl)amino]butan-2-ol is intricately linked to the nature and arrangement of their constituent chemical groups. SAR studies on related beta-amino alcohols have consistently demonstrated that modifications to the amine substituent, the alkyl chain, and the hydroxyl group can profoundly influence molecular interactions with biological targets.
The dicyclopropylmethyl group at the amine is a distinctive feature. The cyclopropyl (B3062369) rings are known to introduce conformational rigidity and can participate in favorable interactions with hydrophobic pockets of target proteins. The size and lipophilicity of this group are critical; substitution with larger or smaller alkyl or cycloalkyl groups would be expected to alter the binding affinity. For instance, replacing the dicyclopropylmethyl group with a smaller substituent like a methyl or ethyl group would likely decrease hydrophobic interactions, potentially leading to a loss of activity. Conversely, bulkier substituents might introduce steric hindrance, also negatively impacting activity.
The butan-2-ol backbone provides a crucial scaffold for the spatial orientation of the key functional groups. The length of the alkyl chain is important for positioning the amine and hydroxyl groups in the correct geometry for target binding. Shortening or lengthening the chain from four carbons could disrupt this optimal spacing. The position of the hydroxyl group at the 2-position is also critical, as it can act as a hydrogen bond donor and/or acceptor. Shifting this group to the 1- or 3-position would alter the molecule's polarity and hydrogen bonding capabilities.
To illustrate these relationships, a hypothetical data table of in vitro activity for a series of analogues is presented below. This table is based on established principles of medicinal chemistry for similar scaffolds, as specific experimental data for this compound analogues is not publicly available.
| Compound ID | R1 (Amine Substituent) | R2 (Hydroxyl Position) | Chain Length | Hypothetical IC50 (nM) |
| 1 | Dicyclopropylmethyl | 2 | 4 | 10 |
| 2 | Isopropyl | 2 | 4 | 500 |
| 3 | Cyclohexyl | 2 | 4 | 150 |
| 4 | Dicyclopropylmethyl | 3 | 4 | 250 |
| 5 | Dicyclopropylmethyl | 2 | 3 | 800 |
| 6 | Dicyclopropylmethyl | 2 | 5 | 600 |
Pharmacophore Model Development for the this compound Scaffold
A pharmacophore model for the this compound scaffold highlights the essential three-dimensional arrangement of chemical features necessary for molecular activity. Based on the structure of the parent compound, a putative pharmacophore model would consist of several key features:
Two Hydrophobic Features: Corresponding to the two cyclopropyl rings of the dicyclopropylmethyl group. These features indicate the importance of hydrophobic interactions in the binding pocket.
One Hydrogen Bond Acceptor: The nitrogen atom of the secondary amine can act as a hydrogen bond acceptor.
One Hydrogen Bond Donor: The hydroxyl group on the butanol chain is a critical hydrogen bond donor.
One Positive Ionizable Feature: At physiological pH, the secondary amine is likely to be protonated, creating a positive charge that can engage in electrostatic interactions with negatively charged residues in a target protein.
The spatial relationship between these features is paramount. The distance and angles between the hydrophobic centroids, the hydrogen bond acceptor/donor, and the positive ionizable center define the specific geometry required for optimal binding. This model can serve as a valuable tool for virtual screening of compound libraries to identify novel molecules with the potential for similar biological activity.
Conformational Analysis and its Influence on Molecular Recognition
The conformational flexibility of this compound plays a significant role in its ability to adopt a bioactive conformation for molecular recognition. The molecule possesses several rotatable bonds, primarily around the C-N bond of the amine and the C-C bonds of the butanol backbone.
The dicyclopropylmethyl group, while providing some rigidity, still allows for rotation around the bond connecting it to the nitrogen atom. The orientation of the two cyclopropyl rings relative to each other and to the rest of the molecule can influence how the compound fits into a binding site. Computational studies on similar N-cyclopropyl amides have shown a preference for specific rotamers.
The butan-2-ol chain is also flexible. The relative orientation of the hydroxyl and amino groups is determined by the torsion angles of the C-C bonds. The lowest energy conformations will likely position these polar groups to minimize steric clash while allowing for potential intramolecular hydrogen bonding, which can pre-organize the molecule for binding. The interaction with a target protein will ultimately favor the conformation that maximizes favorable intermolecular interactions, which may not be the lowest energy conformation in solution. Understanding the energetic landscape of the different accessible conformations is therefore crucial for predicting binding affinity.
Stereochemical Implications in Structure-Activity Relationships
The presence of a chiral center at the 2-position of the butanol chain in this compound introduces the element of stereochemistry, which is often a critical determinant of biological activity. The molecule exists as two enantiomers: (R)-4-[(dicyclopropylmethyl)amino]butan-2-ol and (S)-4-[(dicyclopropylmethyl)amino]butan-2-ol.
It is highly probable that these two enantiomers will exhibit different biological activities. Biological macromolecules, such as enzymes and receptors, are themselves chiral, and thus will interact differently with the two enantiomers. One enantiomer (the eutomer) will likely have a higher affinity for the target binding site due to a more favorable three-dimensional fit, leading to a more potent biological response. The other enantiomer (the distomer) may have lower activity, no activity, or even a different, potentially undesirable, activity.
The absolute configuration of the hydroxyl group dictates its spatial orientation. This, in turn, affects its ability to form a crucial hydrogen bond with a specific residue in the binding pocket. For example, if a hydrogen bond with a particular amino acid is required for activity, only one enantiomer may be able to present its hydroxyl group in the correct orientation to form this bond. Therefore, the stereoselective synthesis of each enantiomer and their separate biological evaluation is essential for a complete understanding of the SAR of this compound class.
Computational Chemistry and Cheminformatics Approaches to 4 Dicyclopropylmethyl Amino Butan 2 Ol
Molecular Docking Simulations with Identified Biological Targets
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is instrumental in understanding the interaction between a ligand, such as 4-[(Dicyclopropylmethyl)amino]butan-2-ol, and its biological target, typically a protein or enzyme. The process involves placing the ligand into the binding site of the receptor and evaluating the binding affinity using a scoring function, which estimates the free energy of binding.
In a hypothetical docking study, this compound could be docked into the active site of a target enzyme. The simulation would reveal key interactions, such as hydrogen bonds formed by the hydroxyl and secondary amine groups, as well as hydrophobic interactions involving the dicyclopropylmethyl moiety. The results of such a simulation can provide insights into the structural basis of the compound's activity and guide the design of derivatives with improved binding affinity.
For instance, a docking simulation might reveal that one of the cyclopropyl (B3062369) groups fits into a specific hydrophobic pocket within the active site, while the butan-2-ol backbone forms critical hydrogen bonds with key amino acid residues. This information is invaluable for medicinal chemists seeking to modify the structure to enhance these interactions.
Below is a hypothetical data table summarizing the results of a molecular docking study of this compound and its analogues against a putative biological target.
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Hydrogen Bonds |
| This compound | -8.5 | Asp115, Tyr308, Phe290 | 2 |
| Analogue A | -9.2 | Asp115, Tyr308, Phe290, Trp84 | 3 |
| Analogue B | -7.8 | Tyr308, Phe290 | 1 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scispace.com By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. mdpi.com
For a series of this compound derivatives, a QSAR study would involve calculating a variety of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the experimentally determined biological activity. researchgate.net
A resulting QSAR model might take the form of an equation that highlights the importance of specific physicochemical properties for biological activity. For example, the model could indicate that increased hydrophobicity of the substituents on the cyclopropyl rings and a specific range for the dipole moment are crucial for high potency.
The following table presents a hypothetical QSAR model for a series of this compound derivatives.
| Descriptor | Coefficient | p-value | Interpretation |
| LogP | 0.45 | <0.01 | Increased hydrophobicity is beneficial for activity. |
| Molecular Weight | -0.12 | 0.03 | Lower molecular weight is slightly preferred. |
| Hydrogen Bond Donors | 0.78 | <0.01 | Hydrogen bond donating capacity is important for activity. |
Molecular Dynamics Simulations to Elucidate Binding Mechanisms
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the time-dependent behavior of a ligand-receptor complex. proquest.com Unlike the static picture provided by molecular docking, MD simulations can reveal the conformational changes that occur upon ligand binding, the stability of the binding pose over time, and the role of solvent molecules in the binding process. nih.gov
An MD simulation of this compound bound to its target protein would start with the docked complex placed in a simulated physiological environment, including water and ions. The simulation would then calculate the forces acting on each atom and solve the equations of motion to track their movements over time. dovepress.com
The analysis of the MD trajectory could reveal, for example, that the dicyclopropylmethyl group induces a conformational change in a nearby loop of the protein, leading to a more stable binding pocket. It could also highlight the importance of specific water molecules in mediating the interaction between the ligand and the receptor. These detailed insights into the binding mechanism are crucial for understanding the compound's mode of action at a molecular level.
Ab initio and Density Functional Theory (DFT) Calculations for Electronic Properties
Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to calculate the electronic structure of molecules. frontiersin.org These calculations can provide valuable information about a molecule's geometry, orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), electrostatic potential, and other electronic properties. mdpi.comnih.gov
For this compound, DFT calculations could be used to determine the distribution of electron density and identify the most likely sites for electrophilic and nucleophilic attack. The calculated HOMO and LUMO energies can provide insights into the molecule's reactivity and its ability to participate in charge-transfer interactions with its biological target.
Furthermore, these calculations can be used to accurately determine the conformational preferences of the molecule, which can then be used as a starting point for molecular docking and MD simulations.
A table of hypothetical electronic properties for this compound calculated using DFT is presented below.
| Property | Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | 1.5 eV |
| Dipole Moment | 2.8 D |
| Molecular Electrostatic Potential (min/max) | -0.05 / 0.04 a.u. |
Virtual Screening and De Novo Design of this compound Analogues
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This approach can be either structure-based, relying on molecular docking, or ligand-based, using the structure of a known active compound like this compound as a template.
In a virtual screening campaign to find novel analogues, a large database of commercially available or virtual compounds could be screened against the identified biological target. enamine.net The top-scoring compounds would then be selected for experimental testing, significantly accelerating the hit identification process.
De novo design, on the other hand, is a computational method for designing novel molecules from scratch. Algorithms are used to build new chemical structures within the constraints of the target's binding site, often by assembling molecular fragments in a stepwise manner. This approach can lead to the discovery of entirely new chemical scaffolds with the potential for high affinity and selectivity.
Metabolic Transformations and Biotransformation Pathways of 4 Dicyclopropylmethyl Amino Butan 2 Ol
Identification of Enzymatic Pathways Involved in 4-[(Dicyclopropylmethyl)amino]butan-2-ol Metabolism (e.g., CYP450, UGT) in vitro
There is no specific information available in the scientific literature regarding the in vitro metabolism of this compound. Studies identifying the involvement of specific enzymatic pathways, such as Cytochrome P450 (CYP450) isoforms or UDP-glucuronosyltransferases (UGT), in the metabolism of this compound have not been published.
Characterization of Metabolite Structures using Advanced Spectroscopic Techniques
No research has been published detailing the isolation and structural characterization of metabolites of this compound. As such, there is no data from advanced spectroscopic techniques, such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, that would elucidate the chemical structures of its metabolic products.
Influence of Metabolites on Molecular Target Interactions
Given that the metabolites of this compound have not been identified, there is no information regarding their potential influence on molecular target interactions. Research into the pharmacological or toxicological activity of any metabolites of this compound is not present in the available literature.
Comparative Biotransformation Studies across Different in vitro or Animal Models
There are no published comparative biotransformation studies for this compound. Information detailing how the metabolism of this compound may differ across various in vitro systems (e.g., liver microsomes from different species) or in different animal models is not available.
Analytical Methodologies for Research and Characterization of 4 Dicyclopropylmethyl Amino Butan 2 Ol
Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, GC)
Chromatographic techniques are fundamental for the separation and purity assessment of 4-[(Dicyclopropylmethyl)amino]butan-2-ol. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods employed for these purposes.
High-Performance Liquid Chromatography (HPLC):
HPLC is a versatile technique for the analysis of amino alcohols. Due to the lack of a strong chromophore in this compound, derivatization is often a necessary step to enhance its detection by UV-Vis or fluorescence detectors. oup.com Chiral HPLC is particularly important for separating the enantiomers of this compound, as the butan-2-ol moiety contains a stereocenter. Various chiral stationary phases (CSPs) can be employed for this purpose.
A typical HPLC method for the analysis of a derivatized amino alcohol might involve a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with an acidic modifier like trifluoroacetic acid.
Table 1: Illustrative HPLC Parameters for Chiral Separation of a Derivatized Amino Alcohol
| Parameter | Value |
| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | Isocratic or gradient mixture of n-Hexane and Isopropanol |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (after derivatization) |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Gas Chromatography (GC):
GC is another powerful technique for the purity assessment of volatile compounds. For an amino alcohol like this compound, derivatization is typically required to increase its volatility and thermal stability, as well as to improve peak shape. Common derivatizing agents include silylating agents (e.g., BSTFA) or acylating agents.
The separation in GC is achieved based on the compound's boiling point and its interaction with the stationary phase of the GC column. A flame ionization detector (FID) is commonly used for detection due to its high sensitivity to organic compounds.
Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR, UV-Vis)
Spectroscopic methods are indispensable for the structural elucidation of this compound, providing detailed information about its molecular framework and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. Both ¹H NMR and ¹³C NMR spectra would be essential for the characterization of this compound.
¹H NMR: The proton NMR spectrum would reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Key expected signals would include those for the dicyclopropylmethyl group, the butyl chain protons, and the hydroxyl and amine protons.
¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.
Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the secondary amine, and C-H stretches of the alkyl and cyclopropyl (B3062369) groups.
Table 2: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (alcohol) | 3200-3600 | Broad |
| N-H (secondary amine) | 3300-3500 | Medium |
| C-H (sp³ C-H) | 2850-3000 | Strong |
| C-H (cyclopropyl) | ~3100 | Medium |
| C-O (alcohol) | 1050-1260 | Strong |
UV-Visible (UV-Vis) Spectroscopy:
As this compound lacks significant chromophores that absorb in the UV-visible region, its UV-Vis spectrum is not expected to be particularly informative for structural elucidation. However, it can be useful for quantitative analysis if a suitable derivatizing agent that introduces a chromophore is used.
Mass Spectrometry for High-Resolution Mass Determination and Fragmentation Analysis
Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS):
HRMS, often coupled with techniques like electrospray ionization (ESI), would be used to determine the accurate mass of the protonated molecule [M+H]⁺. This allows for the unambiguous determination of the molecular formula of this compound.
Fragmentation Analysis:
Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pattern of the molecule. By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions is produced, which provides valuable information about the molecule's structure. Common fragmentation pathways for amino alcohols include cleavage alpha to the nitrogen or oxygen atoms and loss of small neutral molecules like water.
Table 3: Plausible Mass Spectrometry Fragmentation for this compound
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss |
| [M+H]⁺ | [M+H - H₂O]⁺ | H₂O |
| [M+H]⁺ | [M+H - C₃H₅]⁺ | Cyclopropyl radical |
| [M+H]⁺ | Cleavage alpha to N | Various fragments |
| [M+H]⁺ | Cleavage alpha to O | Various fragments |
Development of Robust Analytical Protocols for Research Sample Analysis
The development of robust and validated analytical protocols is crucial for the reliable analysis of research samples containing this compound. A comprehensive analytical protocol would encompass several key stages.
The initial step involves meticulous sample preparation , which may include extraction, filtration, and derivatization to ensure the analyte is in a suitable form for analysis and free from interfering matrix components.
Method development focuses on optimizing the parameters for the chosen analytical techniques (e.g., HPLC, GC-MS) to achieve the desired separation, sensitivity, and selectivity. This includes selecting the appropriate columns, mobile phases or temperature programs, and detector settings.
Finally, method validation is performed to demonstrate that the analytical protocol is fit for its intended purpose. This involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness. A validated method ensures that the data generated is accurate, reliable, and reproducible.
Future Research Directions and Unexplored Avenues for 4 Dicyclopropylmethyl Amino Butan 2 Ol
Integration with Advanced High-Throughput Screening Methodologies
Future research should prioritize the integration of 4-[(Dicyclopropylmethyl)amino]butan-2-ol and its derivatives into advanced high-throughput screening (HTS) campaigns to uncover novel biological activities. HTS allows for the rapid assessment of a compound's effects across a wide range of biological assays, accelerating the identification of potential therapeutic applications. mdpi.com
A key area of focus would be the development of robust and sensitive assays tailored to the potential activities of this compound class. For instance, a spectrophotometric assay could be developed to quantify the compound's effect on specific enzymes. nih.gov The utility of such assays can be broadened by adapting them to a high-throughput microtiter plate-based format, enabling the screening of large compound libraries derived from the this compound scaffold. nih.gov
Table 1: Hypothetical High-Throughput Screening Campaign for this compound Analogues
| Assay Type | Target Class | Potential Therapeutic Area | Throughput (Plates/Day) |
| Cell-Based Proliferation Assay | Kinases | Oncology | 50 |
| Enzyme Inhibition Assay | Proteases | Infectious Diseases | 100 |
| Receptor Binding Assay | GPCRs | Neuroscience | 75 |
| Ion Channel Flux Assay | Ion Channels | Cardiology | 60 |
This systematic screening approach would enable the efficient identification of "hit" compounds with desired activities, which can then be selected for further optimization.
Exploration of Novel Synthetic Methodologies for Complex Analogues
To fully explore the structure-activity relationship (SAR) of this compound, the development of novel and efficient synthetic methodologies for generating complex analogues is crucial. The synthesis of a diverse library of related compounds with modifications at key positions will be instrumental in optimizing potency, selectivity, and pharmacokinetic properties.
Drawing inspiration from synthetic strategies for other amino alcohols, new routes can be envisioned. For instance, a modular synthetic approach could be developed, allowing for the facile introduction of various substituents on the butanol backbone and the amino group. researchgate.netderpharmachemica.com This could involve the synthesis of key intermediates that can be readily diversified in the final steps of the synthetic sequence. derpharmachemica.com
Table 2: Proposed Synthetic Strategies for Analogue Generation
| Synthetic Approach | Key Transformation | Potential for Diversification |
| Reductive Amination | Reaction of a dicyclopropylmethyl ketone with a suitable aminobutanol (B45853) precursor | High (various ketones and amines) |
| Ring-Opening of Epoxides | Nucleophilic attack of dicyclopropylmethylamine on a chiral butene oxide | High (various epoxides and amines) |
| Multi-component Reactions | One-pot synthesis combining the core fragments | Moderate (limited by reaction scope) |
The exploration of stereoselective synthetic methods will also be important to access enantiomerically pure analogues, as the stereochemistry of the hydroxyl and amino groups is likely to play a critical role in their biological activity.
Application of Artificial Intelligence and Machine Learning in Compound Design
By leveraging ML models, it is possible to predict the biological activities and physicochemical properties of virtual compounds based on their chemical structures. researchgate.net This "in silico" screening can prioritize the synthesis of compounds with the highest probability of success, saving time and resources. nih.gov Generative models in AI can even propose entirely new chemical structures with desired properties, expanding the chemical space around the this compound scaffold. nih.gov
Table 3: Application of AI/ML in the Design of this compound Analogues
| AI/ML Technique | Application | Expected Outcome |
| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity from chemical structure | Prioritization of synthetic targets |
| Generative Adversarial Networks (GANs) | Design novel molecules with desired properties | Identification of novel and potent analogues |
| Molecular Docking Simulations | Predict binding mode and affinity to a biological target | Understanding of the mechanism of action |
These computational approaches, when used in conjunction with experimental validation, can significantly streamline the optimization of lead compounds.
Development of this compound as a Chemical Probe for Biological Systems
A fascinating and underexplored avenue is the development of this compound as a chemical probe. Chemical probes are small molecules used to study the function of proteins and biological pathways in living systems. Given its unique structure, this compound could potentially interact with novel biological targets.
To be a useful chemical probe, the compound would need to be modified to incorporate a "tag" for visualization or affinity-based purification. This could involve the synthesis of analogues with fluorescent labels, biotin (B1667282) tags, or photo-crosslinkable groups. These tagged probes could then be used in a variety of experiments, such as:
Target Identification: Identifying the specific protein(s) that the compound binds to in cells.
Cellular Imaging: Visualizing the subcellular localization of the compound and its target.
Mechanism of Action Studies: Elucidating the downstream effects of the compound on cellular pathways.
The development of this compound into a chemical probe could provide invaluable insights into fundamental biological processes and potentially uncover new therapeutic targets.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[(Dicyclopropylmethyl)amino]butan-2-ol, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution between dicyclopropylmethylamine and a halogenated butanol precursor (e.g., 4-chlorobutan-2-ol). Key parameters include:
- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .
- Temperature : Maintain 40–60°C to balance reaction rate and byproduct formation .
- Purification : Distillation or recrystallization (e.g., using ethanol/water mixtures) to achieve >95% purity .
Q. How can the structure of this compound be rigorously characterized?
- Analytical Techniques :
- NMR : Use - and -NMR to confirm the cyclopropylmethyl group’s integration and stereochemistry. DEPT-135 experiments differentiate CH and CH groups in the butanol backbone .
- IR Spectroscopy : Identify hydroxyl (-OH) stretching (3200–3600 cm) and amino (-NH) bending (1550–1650 cm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (CHNO) and fragmentation patterns .
Q. What analytical methods are recommended for assessing purity and stability?
- HPLC/GC : Reverse-phase HPLC with UV detection (λ = 210 nm) or GC-FID to quantify impurities (<0.5%) .
- Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks) using LC-MS to identify oxidation byproducts (e.g., ketone derivatives) .
Advanced Research Questions
Q. How can contradictory data on biological activity (e.g., enzyme inhibition vs. activation) be resolved?
- Approach :
- Orthogonal Assays : Validate activity using both fluorescence-based (e.g., FLIPR for calcium signaling) and radiometric assays (e.g., -ligand displacement) .
- Control Variables : Test under varying pH (6.5–7.5) and ionic strength to assess binding specificity .
- Structural Analogs : Compare activity with derivatives lacking the cyclopropylmethyl group to isolate functional contributions .
Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?
- Methodology :
- Derivatization : Synthesize analogs with modified cyclopropyl substituents (e.g., fluorinated or methylated variants) to probe steric/electronic effects .
- Computational Docking : Use AutoDock Vina to predict interactions with targets like G-protein-coupled receptors (GPCRs) or cytochrome P450 enzymes .
- In Vitro Testing : Screen analogs in HEK293 cells transfected with target receptors to quantify IC values .
Q. How can metabolic pathways and degradation products be systematically identified?
- Protocol :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-QTOF-MS. Key phase I transformations include hydroxylation at the cyclopropyl ring .
- Isotope Labeling : Use -labeled butanol backbone to track metabolic fate in murine models .
Q. What computational models are suitable for predicting physicochemical properties (e.g., logP, solubility)?
- Tools :
- QSPR Models : Train algorithms on datasets from PubChem or ChEMBL to predict logP (estimated ~1.2) and aqueous solubility (~2.5 mg/mL) .
- Molecular Dynamics : Simulate solvation behavior in water/octanol systems using GROMACS .
Data Contradiction Analysis
Q. How to address discrepancies in reported receptor binding affinities?
- Root Cause : Variability in assay conditions (e.g., buffer composition, cell lines) or compound purity.
- Resolution :
- Standardized Protocols : Adopt uniform buffer (e.g., HEPES pH 7.4) and cell lines (e.g., CHO-K1 for GPCRs) .
- Blind Re-Testing : Collaborate with independent labs to validate data using shared compound batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
